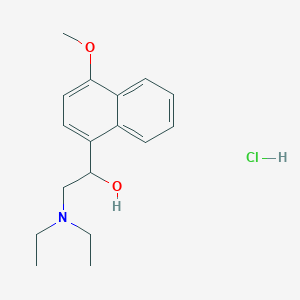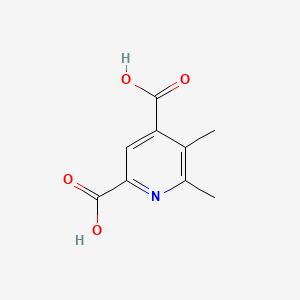
5,6-Dimethylpyridine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylpyridine-2,4-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, featuring two carboxylic acid groups at the 2 and 4 positions, and methyl groups at the 5 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyridine-2,4-dicarboxylic acid typically involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . Another method involves the esterification of pyridine-2,4-dicarboxylic acid followed by selective methylation at the 5 and 6 positions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethylpyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The methyl groups and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5,6-Dimethylpyridine-2,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its enzyme inhibition properties.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylpyridine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of JMJD5 by competing with 2-oxoglutarate, a cofactor required for the enzyme’s activity. This inhibition can affect various cellular processes, including cell cycle regulation and metabolism .
Comparación Con Compuestos Similares
Pyridine-2,4-dicarboxylic acid: Lacks the methyl groups at the 5 and 6 positions.
Dimethyl 2,6-pyridinedicarboxylate: Has methyl groups at the 2 and 6 positions instead of 5 and 6.
Pyridine-2,5-dicarboxylic acid: Has carboxylic acid groups at the 2 and 5 positions.
Uniqueness: 5,6-Dimethylpyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
5,6-dimethylpyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-4-5(2)10-7(9(13)14)3-6(4)8(11)12/h3H,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
UDGGBZPHRLFKEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
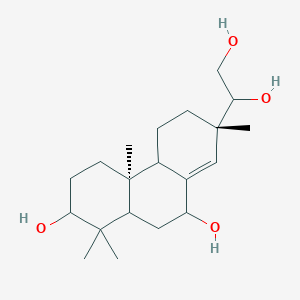

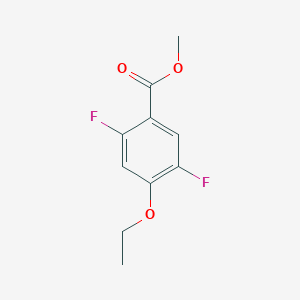

![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
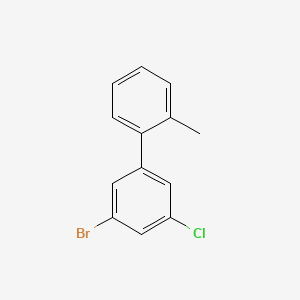
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
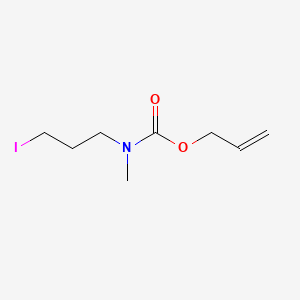
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
